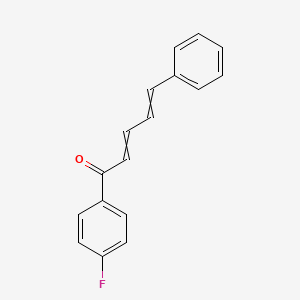

2,4-Pentadien-1-one, 1-(4-fluorophenyl)-5-phenyl-, (2E,4E)-

Description

(2E,4E)-1-(4-Fluorophenyl)-5-phenyl-2,4-pentadien-1-one is a chalcone-derived α,β,γ,δ-unsaturated ketone featuring a conjugated dienone backbone with two aromatic substituents: a 4-fluorophenyl group (Ring A) and a phenyl group (Ring B) . The (2E,4E) stereochemistry is critical for maintaining planarity, optimizing electronic delocalization, and influencing binding to biological targets .

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-phenylpenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVMWLUMYZPQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381331 | |

| Record name | 2,4-Pentadien-1-one, 1-(4-fluorophenyl)-5-phenyl-, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99646-84-1, 296759-67-6 | |

| Record name | 1-(4-Fluorophenyl)-5-phenyl-2,4-pentadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99646-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentadien-1-one, 1-(4-fluorophenyl)-5-phenyl-, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentadien-1-one, 1-(4-fluorophenyl)-5-phenyl-, (2E,4E)- typically involves the aldol condensation reaction between 4-fluorobenzaldehyde and acetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid-supported catalysts can also enhance the efficiency of the reaction and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadien-1-one, 1-(4-fluorophenyl)-5-phenyl-, (2E,4E)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or

Biological Activity

N'-Hydroxy-2-(3-methylphenyl)ethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

N'-Hydroxy-2-(3-methylphenyl)ethanimidamide features a hydroxyl group attached to an ethanimidamide structure with a 3-methylphenyl substituent. Its molecular formula is CHNO, with a molecular weight of approximately 180.22 g/mol. The presence of the hydroxyl group and the aromatic ring contributes to its reactivity and interaction with biological targets.

The biological activity of N'-hydroxy-2-(3-methylphenyl)ethanimidamide is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and infections.

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

In vitro studies have demonstrated that N'-hydroxy-2-(3-methylphenyl)ethanimidamide can inhibit specific enzymes, leading to reduced cell proliferation in cancer cell lines. For example, a study found that the compound significantly decreased the viability of breast cancer cells by inducing apoptosis through caspase activation pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has shown that modifications to the hydroxyl and aromatic groups can enhance biological activity. For instance, analogs with different substituents on the aromatic ring exhibited varying degrees of enzyme inhibition and cytotoxicity against cancer cells .

Applications in Medicinal Chemistry

N'-Hydroxy-2-(3-methylphenyl)ethanimidamide is being explored for various therapeutic applications:

- Cancer Treatment : Due to its enzyme inhibitory properties, it is being studied as a potential chemotherapeutic agent.

- Antimicrobial Agents : Its antimicrobial activity suggests possible applications in developing new antibiotics or antifungal agents.

- Drug Development : The compound serves as a building block for synthesizing more complex biologically active molecules, indicating its utility in drug discovery processes .

Data Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 180.22 g/mol |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

| Biological Activities | Anticancer, antimicrobial |

| Potential Applications | Cancer therapy, antibiotic development |

Scientific Research Applications

Medicinal Chemistry

2,4-Pentadien-1-one derivatives have been studied for their potential pharmacological properties. The compound exhibits promising activity as an anticancer agent. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Activity

A study highlighted the synthesis of various derivatives of 2,4-pentadien-1-one, which were evaluated for their cytotoxic effects against different cancer cell lines. The results demonstrated that specific substitutions on the phenyl rings significantly enhanced their anticancer potency, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as Michael addition and aldol condensation, making it useful for synthesizing complex organic molecules.

Applications in Synthesis:

- Michael Addition Reactions : The compound can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of more complex structures.

- Aldol Condensation : It can also participate in aldol reactions to yield β-hydroxy ketones or aldehydes, which are valuable intermediates in organic synthesis .

Materials Science

Research has explored the use of 2,4-pentadien-1-one as a building block for creating new materials with desirable properties. Its conjugated system contributes to the electronic properties of polymers and other materials.

Case Study: Polymer Development

Studies have shown that incorporating 2,4-pentadien-1-one into polymer matrices can enhance conductivity and thermal stability. This property is particularly beneficial for applications in electronic devices and sensors .

Summary of Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Piperine Derivatives

Piperine ((2E,4E)-5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one) shares the conjugated dienone core but differs in substituents:

- Bioactivity : Piperine inhibits P-glycoprotein and CYP3A4 (IC50 = 61.94 μg/mL in HeLa cells) , while the target compound’s fluorophenyl and phenyl groups may enhance selectivity for other targets due to reduced steric hindrance compared to piperine’s benzodioxol and piperidinyl groups .

Crystallographic and Conformational Analysis

- Crystal Packing: The compound adopts a planar conformation in the solid state, with minor deviations due to fluorine’s van der Waals radius. This contrasts with isostructural analogs (e.g., compounds 4 and 5 in ), where perpendicular fluorophenyl orientations disrupt planarity .

- Hirshfeld Surface Analysis : Fluorine participates in C–H···F and F···π interactions, akin to (2E,4E)-3,3'-(1,4-phenylene)bis[1-(2,4-difluorophenyl)prop-2-en-1-one], where such interactions stabilize crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.